molecular formula C18H18Cl2N2O4 B4568504 N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-methoxybenzohydrazide

N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-methoxybenzohydrazide

Cat. No.: B4568504
M. Wt: 397.2 g/mol
InChI Key: PYAQDPZWZUNESV-UHFFFAOYSA-N
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Description

N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-methoxybenzohydrazide is a useful research compound. Its molecular formula is C18H18Cl2N2O4 and its molecular weight is 397.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.0643624 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities of Schiff Base Compounds

Schiff base compounds derived from benzohydrazide, including those related to N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-methoxybenzohydrazide, have been synthesized and characterized. These compounds exhibit significant biological activities, such as antibacterial, antifungal, antioxidant, and cytotoxic effects. They also show interaction with Salmon sperm DNA through intercalation mode, indicating potential applications in drug design and molecular biology (Sirajuddin et al., 2013).

Antioxidant Activity of Heterocyclic Compounds

Studies on novel heterocyclic compounds derived from acetohydrazide, which shares structural similarities with this compound, reveal their potent antioxidant activities. These compounds have been tested for their ability to inhibit lipase and α-glucosidase, showcasing their therapeutic potential in treating diseases related to oxidative stress and metabolism (Bekircan et al., 2015).

Antimicrobial Activity of Hydrazide-Hydrazones

Hydrazide-hydrazones, closely related to this compound, have been synthesized and tested for their antimicrobial activity. These compounds show promising results against a variety of bacterial strains, including Bacillus spp., highlighting their potential as antibacterial agents (Popiołek & Biernasiuk, 2016).

Molecular Docking and Antioxidant Activity Studies

Theoretical investigations and molecular docking studies on Schiff bases and their tautomers, which include compounds similar to this compound, have been conducted to assess their antioxidant activities. These studies suggest that specific tautomers exhibit potent antioxidant capabilities, offering insights into the design of new antioxidant agents (Ardjani & Mekelleche, 2017).

Properties

IUPAC Name

N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4/c1-25-14-5-2-4-12(10-14)18(24)22-21-17(23)6-3-9-26-16-8-7-13(19)11-15(16)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQDPZWZUNESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.